MAO-B/MAO-A Selectivity Control
In standardized recombinant human enzyme assays, (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine exhibits IC50 values >100,000 nM (i.e., >100 µM) for both MAO-B and MAO-A [1]. This quantitative inactivity stands in contrast to numerous structurally related benzothiazine derivatives that demonstrate micromolar or sub-micromolar MAO inhibitory activity. The absence of MAO activity at concentrations up to 100 µM establishes this compound as a useful negative control or selectivity tool when profiling benzothiazine-based libraries against neurological targets, preventing false-positive attribution of MAO-mediated effects.
| Evidence Dimension | Inhibition of recombinant human monoamine oxidase enzymes |
|---|---|
| Target Compound Data | IC50 > 100,000 nM for both MAO-B and MAO-A |
| Comparator Or Baseline | Active benzothiazine MAO inhibitors (class baseline: typically IC50 < 10 µM for active compounds in this scaffold class) |
| Quantified Difference | >10-fold higher IC50 than typical active threshold; effectively inactive at standard screening concentrations |
| Conditions | Recombinant human MAO-B and MAO-A expressed in baculovirus-infected BTI insect cells; fluorometric or spectrophotometric detection |
Why This Matters
This quantified inactivity data enables researchers to use this compound as a validated negative control in MAO screening cascades or to exclude MAO-mediated mechanisms when interpreting phenotypic screening hits.
- [1] BindingDB. BDBM50460073; CHEMBL4227224. IC50 data for (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine against human MAO-B and MAO-A. Data curated by ChEMBL. Kyoto Prefectural University of Medicine. View Source
